4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
CAS No.: 912569-70-1
Cat. No.: VC2319476
Molecular Formula: C5H4BrClN2O
Molecular Weight: 223.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912569-70-1 |
|---|---|
| Molecular Formula | C5H4BrClN2O |
| Molecular Weight | 223.45 g/mol |
| IUPAC Name | 4-bromo-1-methylpyrazole-3-carbonyl chloride |
| Standard InChI | InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 |
| Standard InChI Key | LTARGXLMISJCPP-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(=O)Cl)Br |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)Cl)Br |
Introduction
Chemical Identity and Basic Properties
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a heterocyclic organic compound derived from pyrazole, characterized by the presence of a five-membered ring containing two adjacent nitrogen atoms. This particular derivative incorporates a bromine atom at the 4-position, a methyl group attached to one of the nitrogen atoms, and a carbonyl chloride group at the 3-position .
Identification Parameters
The compound has several key identifiers that distinguish it in chemical databases and research literature. The following table summarizes the essential identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 912569-70-1 |
| Molecular Formula | C5H4BrClN2O |
| Molecular Weight | 223.46 g/mol |
| MDL Number | MFCD03419360 |
| IUPAC Name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride |
These identification parameters are critical for researchers and chemists when referencing this compound in scientific literature and when ordering it from chemical suppliers .
Structural Characteristics
The molecular structure of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride features a pyrazole ring with specific functional groups that contribute to its chemical behavior. The pyrazole core consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound's reactivity is significantly influenced by the electron-withdrawing carbonyl chloride group at position 3, which makes it particularly valuable for organic synthesis applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is essential for its proper handling, storage, and application in research and industrial settings.
Physical Properties
The compound exists as a solid at room temperature. While the search results don't provide specific details about its appearance, many similar pyrazole derivatives typically exist as crystalline solids with colors ranging from white to off-white .
Chemical Reactivity
The carbonyl chloride group (acyl chloride) present in the compound is highly reactive toward nucleophiles, making this compound valuable for various chemical transformations. This functional group readily participates in nucleophilic substitution reactions, particularly with:
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Alcohols and phenols to form esters
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Amines to form amides
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Water to form carboxylic acids
The presence of the bromine atom at the 4-position also provides opportunities for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings .
Synthesis and Preparation
The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps starting from simpler pyrazole derivatives. While the search results don't provide explicit synthesis protocols, based on standard organic chemistry procedures, it is likely synthesized through one of the following routes.
Applications and Uses
4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride has several potential applications in both research and industrial contexts due to its reactive functional groups and heterocyclic structure.
Pharmaceutical Intermediates
The compound serves as a valuable building block in pharmaceutical synthesis. The reactive carbonyl chloride group allows for easy conversion into various derivatives that may possess biological activity. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities including:
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Anti-inflammatory properties
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Antimicrobial effects
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Antifungal activity
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Potential anticancer properties
Specifically, derivatives of 4-bromo-1-methyl-1H-pyrazole have demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides, suggesting potential agricultural applications as well.
Chemical Research
In organic chemistry research, this compound serves as a versatile reagent for:
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Structure-activity relationship studies
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Development of novel heterocyclic compounds
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Investigation of reaction mechanisms involving acyl chlorides
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Synthesis of labeled compounds for analytical studies
The presence of both the bromine atom and the carbonyl chloride group provides multiple sites for further chemical modifications, making it a valuable starting material for diversified chemical libraries .
Analytical Techniques for Identification and Characterization
Various analytical methods can be employed to identify and characterize 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride for research and quality control purposes.
Infrared (IR) Spectroscopy
IR spectroscopy would be particularly useful for identifying the carbonyl chloride group, which typically shows a strong absorption band around 1770-1800 cm⁻¹, distinct from the carboxylic acid carbonyl absorption that appears at lower wavenumbers (around 1700 cm⁻¹).
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity determination and quality control of this compound. These techniques would typically be coupled with mass spectrometry for definitive identification.
Related Compounds and Derivatives
Understanding the relationship between 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride and its structural relatives provides valuable context for research applications.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
This related compound (CAS: 84547-86-4) is the carboxylic acid precursor to the carbonyl chloride. It has the molecular formula C5H5BrN2O2 and a molecular weight of 205.011 g/mol. The conversion of this carboxylic acid to the corresponding acid chloride is a common synthetic step to increase reactivity for subsequent transformations .
Comparison of Properties
The following table compares the key properties of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride with its carboxylic acid counterpart:
| Property | 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
|---|---|---|
| CAS Number | 912569-70-1 | 84547-86-4 |
| Molecular Formula | C5H4BrClN2O | C5H5BrN2O2 |
| Molecular Weight | 223.46 g/mol | 205.011 g/mol |
| Functional Group | Acid chloride | Carboxylic acid |
| Reactivity | Highly reactive toward nucleophiles | Moderately reactive |
| Solubility | Limited water solubility, soluble in organic solvents | More water-soluble due to hydrogen bonding |
This comparison highlights the key differences in physical properties and reactivity between these closely related compounds .
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